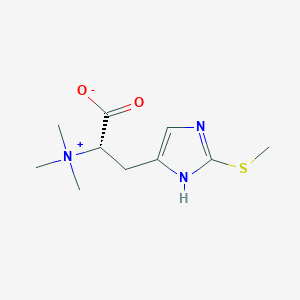

S-methyl-L-ergothioneine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H17N3O2S |

|---|---|

Molecular Weight |

243.33 g/mol |

IUPAC Name |

(2S)-3-(2-methylsulfanyl-1H-imidazol-5-yl)-2-(trimethylazaniumyl)propanoate |

InChI |

InChI=1S/C10H17N3O2S/c1-13(2,3)8(9(14)15)5-7-6-11-10(12-7)16-4/h6,8H,5H2,1-4H3,(H-,11,12,14,15)/t8-/m0/s1 |

InChI Key |

GVQNHIYBRMFCMS-QMMMGPOBSA-N |

Isomeric SMILES |

C[N+](C)(C)[C@@H](CC1=CN=C(N1)SC)C(=O)[O-] |

Canonical SMILES |

C[N+](C)(C)C(CC1=CN=C(N1)SC)C(=O)[O-] |

Origin of Product |

United States |

Biosynthesis and Enzymology of Ergothioneine Precursors and Derivatives

Phylogenetic Distribution of Ergothioneine (B1671048) Biosynthetic Pathways in Microorganisms

Ergothioneine (EGT) is synthesized by a range of microorganisms, including many fungi and bacteria, but not by plants or animals. biorxiv.orgwikipedia.org The biosynthetic capability for this unique antioxidant is patchily distributed across the microbial world, suggesting a complex evolutionary history likely involving horizontal gene transfer. maynoothuniversity.ie In bacteria, the ability to synthesize ergothioneine is common among Actinobacteria and Cyanobacteria, and is also found in certain Proteobacteria, Acidobacteria, and even some Archaea. maynoothuniversity.ie Fungi, with the notable exception of the Saccharomycotina subphylum (which includes many yeasts like Saccharomyces cerevisiae), are generally capable of producing ergothioneine. maynoothuniversity.ienih.govresearchgate.net

The core distinction between the fungal and bacterial pathways lies in the enzymatic machinery. Fungi typically utilize a more streamlined two-enzyme system, whereas bacteria often employ a more complex multi-enzyme cluster. biorxiv.orgmdpi.comacs.org

Fungal Biosynthetic Pathways (e.g., Neurospora crassa, Schizosaccharomyces pombe, Aspergillus fumigatus)

Fungi employ a notably efficient pathway for ergothioneine biosynthesis, primarily catalyzed by two key enzymes, Egt1 and Egt2. biorxiv.orgmdpi.commdpi.com This system has been characterized in several model fungal species.

In fungi, the biosynthesis of ergothioneine is a two-step process. nih.gov The first and most complex step is catalyzed by Egt1 , a bifunctional, non-heme iron enzyme. mdpi.commdpi.com Egt1 first acts as a methyltransferase, using S-adenosylmethionine (SAM) to trimethylate the amino group of histidine, forming hercynine (B1221785). mdpi.commdpi.com Subsequently, the same enzyme catalyzes an oxidative C-S bond formation, coupling hercynine with cysteine to produce an intermediate, hercynylcysteine sulfoxide (B87167). mdpi.comacs.orgmdpi.com A key feature of the fungal Egt1 is its preference for cysteine as the sulfur donor, which differs from the bacterial pathway and avoids competition with glutathione (B108866) biosynthesis. mdpi.comacs.org

The second enzyme, Egt2 , is a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent C-S lyase. mdpi.commdpi.com It catalyzes the final step, cleaving the C-S bond of hercynylcysteine sulfoxide to release ergothioneine, along with pyruvate (B1213749) and ammonia. mdpi.comnih.gov In the fungus Lentinula edodes, Egt1 has been shown to interact with histidine, SAM, and cysteine to form the intermediate, which is then cleaved by Egt2. mdpi.com

In Aspergillus fumigatus, a single trimodular enzyme encoded by the egtA gene (functionally equivalent to fungal Egt1) was found to be sufficient for ergothioneine biosynthesis when expressed in Saccharomyces cerevisiae, a yeast that does not naturally produce it. researchgate.netleedsbeckett.ac.uk This suggests that in some fungi, the subsequent lyase activity might be performed by a native, yet-to-be-fully-characterized enzyme or that the EgtA enzyme possesses all necessary catalytic functions. researchgate.net However, a separate cysteine desulfurase, EgtB (functionally equivalent to Egt2), has also been identified in A. fumigatus that contributes to, but is not essential for, ergothioneine biosynthesis. maynoothuniversity.ie

Genetic studies in the fission yeast Schizosaccharomyces pombe have been instrumental in elucidating the fungal pathway. The gene egt1+ was identified through sequence homology to the previously characterized egt-1 gene in Neurospora crassa. nih.govresearchgate.netplos.org Deletion of egt1+ resulted in the complete absence of ergothioneine and its precursors, confirming its essential role in the initial steps of the pathway. nih.gov

The second gene, egt2+, was identified by screening deletion mutants of putative C-S lyase enzymes. nih.gov Mutants lacking the egt2+ gene (specifically, the gene SPBC660.12c) showed a significant decrease in ergothioneine levels and a corresponding accumulation of the precursor, hercynylcysteine sulfoxide, definitively identifying it as the gene encoding the final enzyme in the pathway. nih.gov Overexpression of egt1+ and egt2+ in fungi like Aspergillus oryzae has been shown to significantly increase the yield of ergothioneine. researchgate.net

Table 1: Fungal Ergothioneine Biosynthesis Genes and Enzymes

| Organism | Gene(s) | Enzyme(s) | Function |

| Neurospora crassa | egt-1, egt-2 | Egt1, Egt2 | Egt1: Histidine methylation and C-S bond formation. Egt2: C-S bond cleavage. |

| Schizosaccharomyces pombe | egt1+, egt2+ | Egt1, Egt2 | Egt1: Catalyzes the first step. Egt2: Catalyzes the final C-S lyase reaction. nih.govmdpi.com |

| Aspergillus fumigatus | egtA, egtB | EgtA, EgtB | EgtA: Trimodular enzyme for methylation and C-S bond formation. leedsbeckett.ac.uk EgtB: Cysteine desulfurase activity. maynoothuniversity.ie |

Characterization of Egt1 and Egt2 Enzymes

Bacterial Biosynthetic Pathways (e.g., Mycobacterium smegmatis, Actinobacteria, Cyanobacteria)

The bacterial pathway for ergothioneine biosynthesis is generally more complex than the fungal pathway and involves a cluster of five genes: egtA, egtB, egtC, egtD, and egtE. maynoothuniversity.iemdpi.com This five-gene cluster is predominantly found in Actinobacteria. maynoothuniversity.ienih.gov

The entire five-gene cluster for ergothioneine production was first identified and characterized in Mycobacterium smegmatis. maynoothuniversity.iemdpi.com The functions of the enzymes encoded by these genes are as follows:

egtA : Encodes a γ-glutamylcysteine synthetase, which produces the sulfur donor for the reaction. nih.govnih.gov

egtB : Encodes a sulfoxide synthase that catalyzes the crucial C-S bond formation between hercynine and γ-glutamylcysteine. nih.govwiley.com

egtC : Encodes an amidohydrolase that removes the glutamate (B1630785) from the intermediate. nih.govscispace.com

egtD : Encodes a histidine methyltransferase that converts histidine to hercynine using SAM. maynoothuniversity.ienih.gov

egtE : Encodes a PLP-dependent β-lyase that performs the final C-S cleavage to yield ergothioneine. nih.govnih.gov

Interestingly, while the full five-gene cluster is found in many Actinobacteria, numerous other bacteria, including Cyanobacteria, possess only the egtB and egtD genes yet can still produce ergothioneine. maynoothuniversity.ienih.gov This suggests that egtB and egtD represent the core components of the bacterial pathway and that the functions of EgtA, EgtC, and EgtE can sometimes be complemented by other enzymes within the host organism. maynoothuniversity.ienih.gov

EgtD is the S-adenosylmethionine (SAM)-dependent methyltransferase that initiates the pathway. nih.gov It catalyzes the trimethylation of L-histidine to form N-α,N-α,N-α-trimethyl-L-histidine, also known as hercynine. maynoothuniversity.ienih.gov Deletion of the egtD gene in M. smegmatis completely abolishes ergothioneine production, confirming its essential role. nih.govsun.ac.za The activity of EgtD can be inhibited by its own product, hercynine, indicating a negative feedback regulatory mechanism. researchgate.net

EgtB is a mononuclear non-heme iron-dependent enzyme that catalyzes the oxidative coupling of hercynine with γ-glutamylcysteine, the sulfur donor in the mycobacterial pathway. acs.orgwiley.com This reaction forms hercynyl-γ-glutamylcysteine sulfoxide. wiley.com The crystal structure of EgtB has been elucidated, providing insights into its catalytic mechanism, which involves an O2-dependent C-S bond formation. mdpi.comcambridge.org EgtB and its fungal homolog Egt1 are related but fall into distinct sequence subgroups, reflecting their different substrate preferences (γ-glutamylcysteine vs. cysteine). acs.org

Table 2: Bacterial Ergothioneine Biosynthesis Gene Cluster (M. smegmatis)

| Gene | Enzyme | Function |

| egtA | γ-glutamylcysteine synthetase | Synthesizes the sulfur donor, γ-glutamylcysteine. nih.gov |

| egtB | Sulfoxide synthase | Catalyzes C-S bond formation between hercynine and γ-glutamylcysteine. nih.govwiley.com |

| egtC | Amidohydrolase | Removes glutamate from the reaction intermediate. nih.govscispace.com |

| egtD | Histidine methyltransferase | Converts L-histidine to hercynine. maynoothuniversity.ienih.gov |

| egtE | C-S lyase | Catalyzes the final cleavage step to produce ergothioneine. nih.govnih.gov |

Identification and Elucidation of Multi-Enzyme Clusters (e.g., egtA, egtB, egtC, egtD, egtE)

Anaerobic Biosynthesis Routes (e.g., Chlorobium limicola)

While many characterized ergothioneine synthesis pathways are oxygen-dependent, research has unveiled a distinct anaerobic route in organisms such as the green sulfur bacterium Chlorobium limicola. mdpi.combiorxiv.org This discovery highlights that ergothioneine's physiological importance is not limited to aerobic environments and likely has ancient origins. mdpi.combiorxiv.org Unlike the multi-enzyme aerobic pathways, the anaerobic route is remarkably concise, involving just two key enzymes to produce ergothioneine from its precursors. mdpi.com This oxygen-independent mechanism underscores the diverse evolutionary strategies that have arisen for the synthesis of this metabolite. nih.gov

The anaerobic biosynthesis of ergothioneine in Chlorobium limicola is mediated by two proteins: EanA and EanB. researchgate.netresearchgate.net

EanA : This enzyme functions as a histidine-specific methyltransferase. mdpi.comresearchgate.net It catalyzes the transfer of three methyl groups from the universal methyl donor S-adenosyl methionine (SAM) to the α-amino group of L-histidine, resulting in the formation of hercynine (also known as Nα-trimethylhistidine). mdpi.comau.dk EanA is a homolog of the EgtD enzyme found in aerobic bacterial pathways. mdpi.com

EanB : This enzyme is a rhodanese-like sulfur transferase that performs the final, crucial step of the pathway. mdpi.commdpi.com EanB catalyzes the direct, oxygen-independent transfer of a sulfur atom to the imidazole (B134444) ring of hercynine, forming ergothioneine. au.dkmdpi.com This reaction is a novel type of C-S bond formation, notable for transferring sulfur to a non-activated carbon atom. mdpi.com In laboratory settings, the sulfur source for EanB can be provided by a cysteine desulfurase, such as IscS from E. coli. nih.govmdpi.com

Table 1: Key Enzymes in the Anaerobic Biosynthesis of Ergothioneine

| Enzyme Name | Organism of Origin | Function | Substrate(s) | Product(s) |

| EanA | Chlorobium limicola | Histidine-specific methyltransferase; catalyzes trimethylation of histidine. | L-Histidine, SAM | Hercynine |

| EanB | Chlorobium limicola | Rhodanese-like sulfur transferase; catalyzes C-S bond formation. | Hercynine, Sulfur donor | Ergothioneine |

Substrate Utilization and Reaction Mechanisms in Ergothioneine Synthesis

The synthesis of ergothioneine, across both aerobic and anaerobic pathways, involves a series of precise enzymatic reactions, beginning with the modification of histidine and culminating in the attachment of a sulfur atom.

The invariable first step in all known ergothioneine biosynthesis pathways is the trimethylation of the α-amino group of L-histidine to produce hercynine. researchgate.netfrontiersin.org This reaction is catalyzed by a specific S-adenosylmethionine (SAM)-dependent methyltransferase, such as EgtD in mycobacteria or EanA in anaerobic bacteria. mdpi.comacs.org SAM serves as the essential methyl donor, providing the three methyl groups that are sequentially added to the histidine substrate. frontiersin.orgau.dk The enzyme EgtD exhibits a high degree of processivity, meaning it tends to remain bound to the histidine substrate through the successive methylation steps, releasing the final product, hercynine, with only minor amounts of the mono- or dimethylated intermediates being freed. nih.gov

In the well-studied aerobic pathways, the critical C-S bond formation is an oxidative process catalyzed by a mononuclear non-heme iron enzyme. mdpi.comnih.gov In Mycobacterium smegmatis, the enzyme EgtB catalyzes the oxygen-dependent coupling of hercynine with γ-glutamylcysteine to form a sulfoxide intermediate. mdpi.comresearchgate.net Similarly, the fungal enzyme Egt1, which is also a non-heme iron enzyme, couples hercynine directly with cysteine. mdpi.comau.dk These enzymes use Fe(II) and O₂ to activate the substrates and facilitate the attachment of the sulfur-containing moiety to the imidazole ring. mdpi.com The anaerobic enzyme EanB, while also forming a C-S bond, does so through a distinct, oxygen-independent mechanism characteristic of a rhodanese-like sulfur transferase rather than an oxidative non-heme iron enzyme. researchgate.netrsc.org

A C-S lyase-catalyzed reaction is the final step in the aerobic pathways of ergothioneine synthesis. nih.gov These enzymes, which are dependent on pyridoxal 5'-phosphate (PLP), are responsible for cleaving the C-S bond of a sulfoxide intermediate. researchgate.netnih.gov For instance, in M. smegmatis, the enzyme EgtE cleaves S-(hercyn-2-yl)-L-cysteine S-oxide to release ergothioneine, pyruvate, and ammonia. nih.govnii.ac.jp The fungal equivalent, Egt2, performs a similar function. nih.gov The crystal structure of EgtE from M. smegmatis has been determined, providing insight into its catalytic mechanism and substrate recognition, which differs from its fungal counterparts. nih.govnih.gov This C-S lyase step is absent in the direct anaerobic pathway, where EanB forms the final ergothioneine product without a sulfoxide intermediate. frontiersin.org

Oxidative C-S Bond Formation by Mononuclear Non-Heme Iron Enzymes

Metabolic Engineering and Biotechnological Approaches for Ergothioneine Production

The elucidation of ergothioneine biosynthetic pathways has enabled the development of microbial cell factories for its production. Metabolic engineering strategies focus on introducing these pathways into tractable host organisms like Escherichia coli and Saccharomyces cerevisiae. nih.gov

Early efforts involved expressing the five-gene cluster (egtA-E) from M. smegmatis in E. coli, which, after optimization of substrate supply, yielded up to 24 mg/L of ergothioneine. nii.ac.jpnih.gov Subsequent work improved upon this by engineering precursor pathways for cysteine and methionine, boosting the titer to 1.3 g/L. nih.gov A significant advancement was the discovery that certain EgtB orthologs, like those from Methylobacterium species, could use L-cysteine directly instead of γ-glutamylcysteine, simplifying the pathway. acs.org Using one such enzyme in an engineered E. coli strain resulted in a production of 657 mg/L. acs.org

Saccharomyces cerevisiae, a "generally recognized as safe" (GRAS) organism, is another popular host. Expressing fungal pathways, such as a combination of Egt1 from Neurospora crassa and Egt2 from Claviceps purpurea, led to titers of 598 mg/L in fed-batch fermentation. biorxiv.orgnih.gov Further engineering of the yeast's native amino acid metabolism to increase the supply of precursors (histidine, cysteine, methionine) pushed production to 2.39 g/L in a controlled fed-batch process. au.dknih.gov More recent strategies in E. coli, combining protein engineering of fungal enzymes with precursor pathway optimization, have achieved titers as high as 5.4 g/L. mdpi.com The anaerobic pathway genes eanA and eanB have also been successfully expressed in hosts like Bacillus licheniformis, yielding up to 643.8 mg/L after optimization, demonstrating the potential of these simpler pathways for industrial production. mdpi.com

Table 2: Examples of Ergothioneine Production in Engineered Microorganisms

| Host Organism | Biosynthesis Genes Used | Key Engineering Strategy | Titer Achieved | Reference |

| Escherichia coli | egtBCDE (M. smegmatis) | Stepwise gene expression and precursor feeding | 24 mg/L | nii.ac.jpnih.gov |

| Escherichia coli | egtABCDE (M. smegmatis) | Overexpression of precursor synthesis genes | 1.3 g/L | nih.gov |

| Escherichia coli | egtD (M. smegmatis), egtB (M. pseudosasicola), egtE (M. smegmatis) | Use of a more efficient sulfoxide synthase (EgtB) | 657 mg/L | acs.org |

| Escherichia coli | Engineered EgtD and NcEgt1 | Protein engineering and fed-batch fermentation | 5.4 g/L | mdpi.com |

| Saccharomyces cerevisiae | Egt1 (N. crassa), Egt2 (C. purpurea) | Pathway screening and fed-batch fermentation | 598 mg/L | biorxiv.orgnih.gov |

| Saccharomyces cerevisiae | Egt1 (N. crassa), Egt2 (C. purpurea) | Engineering of precursor amino acid supply | 2.39 g/L | au.dknih.gov |

| Bacillus licheniformis | eanAN, eanBN (anaerobic bacteria) | Whole-cell conversion, pH and temperature optimization | 643.8 mg/L | mdpi.com |

Metabolic Fate and Derivatization of Ergothioneine

Formation of S-methyl-L-ergothioneine as an Ergothioneine (B1671048) Metabolite

This compound is recognized as a methylated derivative of L-ergothioneine. cambridge.org Its formation is a key aspect of ergothioneine's metabolic pathway, although the precise mechanisms are still under investigation.

Potential Non-Enzymatic and Redox-Dependent Transformation Routes

The conversion of ergothioneine to this compound is thought to occur through non-enzymatic and redox-dependent pathways. tandfonline.com This suggests that the transformation may not be directly catalyzed by a specific enzyme but rather influenced by the cellular redox environment. tandfonline.com The presence of this compound in plasma, liver, and urine following oral administration of ergothioneine supports the idea of its formation within the body. tandfonline.com It is hypothesized that an unknown intracellular transmethylation reaction, potentially mediated by methyl-S-transferases, could be responsible for its production. mdpi.com

Correlation of this compound Levels with Ergothioneine in Biological Specimens

Studies have demonstrated a strong correlation between the levels of this compound and ergothioneine in biological samples. In human studies, a significant positive correlation has been observed between whole blood levels of ergothioneine and this compound. researchgate.net This correlation was particularly high, with a Pearson's coefficient r value of 0.9614. researchgate.net Similar correlations have been noted in mice. nih.gov This strong relationship suggests that the formation of this compound is directly linked to the available pool of ergothioneine in the body.

Other Identified Ergothioneine Metabolites (e.g., Hercynine (B1221785), Ergothioneine Sulfonate)

Besides this compound, other metabolites of ergothioneine have been identified, including hercynine and ergothioneine sulfonate. cambridge.orgtandfonline.com Hercynine is a desulfurated form of ergothioneine, while ergothioneine sulfonate is an oxidative degradation product. cambridge.org The presence of these metabolites, detected in plasma, liver, and urine, further points to the breakdown of ergothioneine in the body, particularly in oxidative environments. tandfonline.com In human blood, hercynine levels have also been found to correlate with ergothioneine levels. cambridge.orgresearchgate.net However, ergothioneine sulfonate levels are often at the lower limits of detection. cambridge.orgresearchgate.net

Intracellular and Extracellular Metabolite Profiles

The distribution of ergothioneine and its metabolites can vary between the intracellular and extracellular environments. Research in microorganisms has provided some insights into these profiles. For instance, in the lactic acid bacterium Weissella confusa, intracellular levels of ergothioneine were observed to be down-regulated under salt stress, suggesting its utilization. mdpi.com In the bacterium Mycobacterium smegmatis, a significant portion of ergothioneine is secreted into the culture medium, indicating an active export mechanism. asm.org While these findings are from microbial studies, they highlight the dynamic exchange of ergothioneine and its metabolites across cellular membranes. In mammals, ergothioneine is known to accumulate in various tissues, including erythrocytes, liver, and kidneys, with the specific transporter OCTN1 playing a crucial role in its uptake. mdpi.comwikipedia.org

Uncharacterized Metabolic Pathways and Enzymes in Mammalian Systems

Despite the identification of several metabolites, the complete metabolic pathways and the specific enzymes involved in ergothioneine degradation in mammals remain largely uncharacterized. tandfonline.com The slow metabolism and efficient renal reabsorption of ergothioneine contribute to its long retention in the body. tandfonline.com While the formation of this compound is thought to be a transmethylation reaction, the specific methyl-S-transferases responsible have not been identified. mdpi.com Similarly, while hercynine and ergothioneine sulfonate are known oxidative products, the precise enzymatic or non-enzymatic processes leading to their formation in vivo are not fully elucidated. tandfonline.commdpi.com Further research is needed to identify the basolateral transporter responsible for the efflux of ergothioneine from cells like enterocytes and proximal tubule cells. cambridge.org

Excretion Pathways and Metabolite Ratios as Biomarkers in Model Organisms

Ergothioneine and its metabolites are excreted in the urine, although the urinary excretion of ergothioneine itself is relatively low, typically less than 4% of the administered dose in humans, indicating its avid retention. researchgate.netnih.gov The ratio of this compound to L-ergothioneine in urine has emerged as a potential biomarker in animal models. In a mouse model of cystinuria, a condition characterized by the formation of cystine stones, the urinary ratio of this compound to L-ergothioneine was found to discriminate between different lithiasic phenotypes. nih.gov This suggests that alterations in ergothioneine metabolism, reflected in this ratio, could be indicative of certain disease states. nih.govgoogle.com Urinary levels of this compound in these mice also showed differences related to age and gender. nih.gov These findings highlight the potential of using metabolite ratios as non-invasive biomarkers for monitoring disease progression and metabolic changes.

Cellular and Molecular Transport Mechanisms

The Role of Organic Cation Transporter Novel Type 1 (OCTN1 / SLC22A4)

The primary and most well-characterized transporter for ergothioneine (B1671048) is the Organic Cation Transporter Novel Type 1 (OCTN1), also known by its gene name SLC22A4. nih.govnih.gov Initially identified as a transporter of organic cations, subsequent research unequivocally established ergothioneine as its key physiological substrate. nih.govpnas.org The high affinity and specificity of OCTN1 for ergothioneine have led to the proposal of renaming it the ergothioneine transporter (ETT). pnas.orgpnas.org

Tissue-Specific and Cell-Specific Expression of OCTN1

The expression of OCTN1 varies significantly across different tissues and cell types, which directly correlates with the tissue-specific accumulation of ergothioneine. mdpi.comfrontiersin.org High levels of OCTN1 expression are found in tissues and cells prone to high levels of oxidative stress and inflammation.

Erythrocytes and Bone Marrow: Strong expression of OCTN1 is observed in developing erythrocytes and bone marrow. pnas.orgmdpi.comnih.gov It is particularly associated with myeloid cells and erythroid-lineage cells, suggesting a role for ergothioneine in erythroid differentiation and maturation. nih.gov

Liver: While highly expressed in fetal liver, OCTN1 expression is very low in the adult human liver. cambridge.org However, some studies suggest its presence in non-parenchymal liver cells and its upregulation in activated hepatic stellate cells in mice. cambridge.org

Kidney: OCTN1 is predominantly expressed at the apical membrane of cortical proximal tubular epithelial cells. acs.org This localization is crucial for the efficient renal reabsorption of ergothioneine, contributing to its long-term retention in the body. cambridge.orgnih.govresearchgate.net

Central Nervous System: Evidence for OCTN1 expression in the brain exists, although another transporter, SLC22A15, appears to have higher expression levels in this region. tandfonline.comnih.gov OCTN1 is expressed in neural stem cells, neurons, and microglia.

Skin Cells: OCTN1 is expressed in skin tissues and is believed to mediate the distribution of ergothioneine to the skin, where it may offer protection against UVB-induced damage. researchgate.net

Regulation of OCTN1 Expression

The expression of the SLC22A4 gene, which codes for OCTN1, is regulated by various factors, particularly those associated with inflammation and cellular stress. This regulation allows for an adaptive response, increasing ergothioneine uptake in tissues where it is most needed.

Inflammatory Mediators: Pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β) have been shown to increase the expression of OCTN1 mRNA. nih.govresearchgate.net For instance, in human trophoblast cell lines, TNF-α and interferon-gamma (IFN-γ) upregulated OCTN1 expression. typeset.io Similarly, lipopolysaccharide (LPS) enhanced OCTN1 expression in placental explants. typeset.io This upregulation is considered a feedback mechanism to protect against further inflammatory damage. typeset.io

Transcription Factors: Several transcription factors are involved in the regulation of OCTN1 expression. RUNX1, a transcription factor associated with rheumatoid arthritis, plays a role in regulating OCTN1 promoter activity. nih.govnih.gov Nuclear factor-kappaB (NF-κB), a key regulator of the inflammatory response, also activates the OCTN1 promoter. nih.govresearchgate.net

Identification and Characterization of Additional Transporters (e.g., SLC22A15)

While OCTN1 is the primary transporter for ergothioneine, recent research has identified another member of the solute carrier 22 family, SLC22A15, as a potential secondary transporter. tandfonline.comnih.gov

SLC22A15 is an organic zwitterion/cation transporter that shows a preference for zwitterionic compounds. nih.govescholarship.org It has been shown to transport ergothioneine, although with a higher Km (lower affinity) compared to OCTN1. nih.govescholarship.org The transport of several of its substrates, including ergothioneine, is sodium-dependent. nih.govescholarship.org

Interestingly, the tissue expression pattern of SLC22A15 differs from that of OCTN1. While its expression is relatively low in the gut, it is significantly higher in the brain, where its expression exceeds that of OCTN1. tandfonline.com Studies in OCTN1 knockout mice suggest that while SLC22A15 may not be significantly involved in the dietary uptake of ergothioneine, it could play an important role in its uptake and accumulation within the brain. tandfonline.com However, the precise role of SLC22A15 in ergothioneine transport requires further investigation. tandfonline.com

Mechanisms of Intracellular Accumulation and Retention

A remarkable feature of ergothioneine is its avid accumulation and long-term retention within specific cells and tissues. pnas.orgnih.gov This is a multi-faceted process involving efficient uptake, robust retention, and minimal catabolism.

The high efficiency of the OCTN1 transporter, coupled with its sodium-dependent mechanism, allows for the accumulation of ergothioneine against a concentration gradient, reaching high intracellular levels. pnas.orgpnas.org Once inside the cell, ergothioneine is avidly retained, with a very slow turnover rate. The whole-body half-life of ingested ergothioneine in rats is estimated to be around one month. pnas.org This long half-life is largely attributed to highly efficient renal reabsorption mediated by OCTN1 expressed on the apical membrane of proximal tubular cells, which minimizes urinary excretion. cambridge.orgnih.govresearchgate.netnih.gov

The plasma membrane is virtually impermeable to ergothioneine in the absence of a transporter, which prevents its passive efflux from cells. nih.govpnas.org While the exact mechanisms of ergothioneine efflux remain to be fully elucidated, it is thought to be minimal under normal physiological conditions. tandfonline.com There is also evidence suggesting that ergothioneine can accumulate in mitochondria, where it may play a crucial role in protecting against oxidative damage. oup.comresearchgate.net However, whether OCTN1 is localized to the mitochondrial membrane is still a matter of debate. oup.com

Mechanisms of Cellular Efflux and Secretion

The scientific community has yet to definitively identify the specific transporters responsible for the efflux of L-ergothioneine (EGT) and its metabolites, including S-methyl-L-ergothioneine. The process is acknowledged to occur, as evidenced by the detection of these compounds in plasma and urine, but the molecular machinery remains inconclusive. tandfonline.commdpi.com Research suggests that the export pathway for EGT from cells is currently unclear. tandfonline.com

Hypothesized Transporter Families

Current hypotheses point toward two major superfamilies of transporters as potential mediators of ergothioneine and this compound efflux: the Solute Carrier (SLC) family and the ATP-binding cassette (ABC) family. tandfonline.com

Solute Carrier (SLC) Family: It is speculated that transporter proteins from the same SLC family responsible for the uptake of L-ergothioneine (SLC22A4) might also be involved in its export. tandfonline.com Additionally, Multidrug and Toxin Extrusion (MATE) proteins, which belong to the SLC family (SLC47), are known to work in concert with organic cation transporters (OCTs) to secrete cationic drugs from cells into the urine. nih.govcambridge.org These transporters mediate the electroneutral exchange of organic cations for protons (H+), driving substrates out of the cell. nih.gov While their involvement in this compound efflux has not been confirmed, their known function in secreting similar compounds makes them plausible candidates.

ATP-Binding Cassette (ABC) Transporters: This large family of transporters is well-known for mediating the efflux of a wide array of small molecules, including drugs and metabolic byproducts, out of cells using the energy from ATP hydrolysis. tandfonline.comnih.govbiorxiv.org Their broad substrate specificity makes them potential candidates for exporting this compound. tandfonline.com While bacterial ABC transporters have been identified for the uptake of ergothioneine, the role of mammalian ABC transporters in its efflux is still theoretical. cambridge.orgnih.gov

A significant gap in knowledge is the identity of a basolateral transporter in polarized cells, such as those in the intestines and kidneys, that would be responsible for the efflux of ergothioneine and its metabolites into the bloodstream. mdpi.commdpi.com

| Transporter Family | Proposed Mechanism | Evidence/Rationale | Status |

|---|---|---|---|

| Solute Carrier (SLC) | Could potentially export ergothioneine and its metabolites. MATE proteins (a subgroup) act as antiporters, exchanging organic cations for H+. | SLC transporters are involved in uptake, suggesting a possible role in efflux. MATE transporters are known to secrete other organic cations in the kidney. tandfonline.comnih.gov | Hypothetical |

| ATP-Binding Cassette (ABC) | Primary active transport, using ATP to pump substrates out of the cell. | Known to mediate the efflux of a wide variety of small molecules and xenobiotics. tandfonline.comnih.gov | Hypothetical |

Research Findings from In Vivo Models

While direct cellular efflux studies are scarce, research using animal models provides indirect evidence for the secretion of this compound. Studies in a cystinuria mouse model (Slc7a9-/-) have been particularly insightful. This compound is understood to be produced within cells from its precursor, L-ergothioneine. This intracellular formation necessitates an efflux mechanism for it to appear in the urine.

Key findings from these mouse models demonstrate that the presence of this compound in urine is dependent on the initial cellular uptake of L-ergothioneine by the transporter SLC22A4 (also known as OCTN1).

In mice with a functional L-ergothioneine transporter (Slc22a4+/+), this compound is readily detectable in the urine.

In mice where the transporter gene is knocked out (Slc22a4−/−), there is a complete absence of L-ergothioneine in the tissues. Consequently, the urinary concentration of this compound in these knockout mice is reduced to below the level of quantification.

This strongly suggests that L-ergothioneine must first be taken up into cells via SLC22A4, where it is then metabolized to this compound, which is subsequently secreted into the urine. The urinary ratio of this compound to L-ergothioneine has even been proposed as a potential biomarker for cystine lithiasis in this mouse model.

| Genotype | Key Observation | Implication for Secretion | Reference |

|---|---|---|---|

| Wild-Type (Slc7a9-/- Slc22a4+/+) | S-Met-L-Erg is detected in urine. | An active cellular efflux/secretion mechanism for S-Met-L-Erg exists. | |

| L-Ergothioneine Transporter Knockout (Slc7a9-/- Slc22a4-/-) | Urinary S-Met-L-Erg concentration is below quantification limits. | Secretion of S-Met-L-Erg is dependent on the prior cellular uptake and subsequent metabolism of L-ergothioneine. |

Biological Roles and Mechanisms of Action of Ergothioneine and Its Methylated Derivatives

Regulation of Cellular Redox Homeostasis

The regulation of cellular redox homeostasis is a critical process for cell survival, and antioxidant compounds play a pivotal role. While extensive research has focused on L-ergothioneine, its metabolite, S-methyl-L-ergothioneine, is also implicated in these pathways, primarily through its relationship with its precursor.

Direct Scavenging of Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS)

The direct scavenging of reactive oxygen species (ROS) and reactive nitrogen species (RNS) is a key mechanism by which antioxidants protect cells from damage. The capabilities of L-ergothioneine in this regard are well-documented, and it is hypothesized that this compound may possess similar properties, although direct research is limited.

L-ergothioneine has demonstrated potent scavenging activity against some of the most damaging reactive species. It reacts almost instantaneously with hydroxyl radicals (•OH) and is also a powerful scavenger of hypochlorous acid (HOCl), protecting vital proteins from inactivation by this molecule. cambridge.orgresearchgate.netnih.gov Furthermore, L-ergothioneine is an excellent scavenger of singlet oxygen (¹O₂) and can effectively neutralize peroxynitrite (ONOO⁻). nih.govnih.govnih.gov

Table 1: Documented Scavenging Activity of L-Ergothioneine

| Reactive Species | Scavenging Capacity of L-Ergothioneine |

|---|---|

| Hydroxyl Radical (•OH) | Extremely high reactivity cambridge.orgnih.gov |

| Singlet Oxygen (¹O₂) | Potent scavenger nih.govnih.gov |

| Peroxynitrite (ONOO⁻) | Effective neutralizer nih.govnih.gov |

This table reflects the known activities of L-ergothioneine. Direct studies on the specific scavenging rates and efficacy of this compound are not yet available.

The interaction of L-ergothioneine with superoxide (B77818) (O₂⁻) and hydrogen peroxide (H₂O₂) is more complex. While it does not appear to react directly and rapidly with these species, it contributes to their control indirectly. mdpi.comgoogle.comgoogle.com.na For instance, L-ergothioneine can participate in the activation of antioxidant enzymes like superoxide dismutase and glutathione (B108866) peroxidase, which are responsible for neutralizing these less reactive ROS. google.comgoogle.com.na It can also protect cells from the damage induced by hydrogen peroxide. mdpi.com

Specificity towards Hydroxyl Radicals, Singlet Oxygen, Peroxynitrite, and Hypochlorite

Metal Chelation Properties and Inhibition of Fenton Chemistry

L-ergothioneine is known to chelate divalent metal cations, such as copper (Cu²⁺) and iron (Fe²⁺), forming redox-inactive complexes. mdpi.commdpi.com This action is crucial as it prevents these metal ions from participating in the Fenton reaction, a major source of highly toxic hydroxyl radicals in the cell. nih.govgoogle.comgoogle.com.na By sequestering these metal ions, L-ergothioneine helps to prevent the oxidative damage they can catalyze. mdpi.com While it is plausible that this compound shares these metal-chelating properties, specific studies are needed for confirmation. L-ergothioneine's stability at physiological pH and its resistance to auto-oxidation further enhance its protective effects, as it does not promote the generation of hydroxyl radicals from hydrogen peroxide in the presence of iron ions. researchgate.net

Table 2: Metal Chelation and Fenton Reaction Inhibition by L-Ergothioneine

| Mechanism | Role of L-Ergothioneine |

|---|---|

| Metal Chelation | Forms inactive complexes with divalent metal ions (e.g., Fe²⁺, Cu²⁺) mdpi.commdpi.com |

This table summarizes the established functions of L-ergothioneine. The specific metal chelation capabilities of this compound have not been detailed in the available literature.

Modulation of Endogenous Antioxidant Defense Systems

Beyond direct scavenging, L-ergothioneine can also regulate the body's own antioxidant defenses.

The Keap1-Nrf2 signaling pathway is a master regulator of the cellular antioxidant response. frontiersin.org Under normal conditions, Keap1 targets the transcription factor Nrf2 for degradation. frontiersin.org However, in the presence of oxidative stress or activators, this inhibition is released, allowing Nrf2 to promote the expression of a wide array of antioxidant and cytoprotective genes. nih.govtandfonline.com

Studies have shown that L-ergothioneine can activate the Nrf2 pathway. nih.govtandfonline.com It has been demonstrated to upregulate the expression of Nrf2 and downstream antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H: quinone oxidoreductase 1 (NQO1), while downregulating the expression of Keap1. tandfonline.com In-silico studies suggest that L-ergothioneine may directly bind to Nrf2, preventing its interaction with Keap1 and subsequent degradation. researchgate.net This modulation of the Keap1-Nrf2 pathway represents a significant indirect antioxidant mechanism. Given that this compound is a metabolite of L-ergothioneine, it is conceivable that it may also influence this critical signaling cascade, though direct evidence is currently lacking.

Upregulation of Antioxidant Genes and Enzymes

This compound, as a metabolite of L-ergothioneine, is implicated in the modulation of the body's intrinsic antioxidant defense systems. nih.govnih.gov L-ergothioneine has been shown to regulate the Keap1-Nrf2 pathway in a dose-dependent manner, leading to the upregulation of several critical antioxidant genes. nih.gov This includes heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase (NQO1), superoxide dismutase (SOD), and catalase (CAT). nih.govpriceplow.com The activation of the Nrf2 pathway is a key mechanism by which cells protect themselves from oxidative stress. nih.govneliti.com L-ergothioneine treatment has been observed to upregulate the expression of Nrf2, HO-1, and NQO1. tandfonline.com

Table 1: Antioxidant Genes and Enzymes Upregulated by L-Ergothioneine

| Gene/Enzyme | Function | Reference |

|---|---|---|

| Heme Oxygenase-1 (HO-1) | Catalyzes the degradation of heme into biliverdin, iron, and carbon monoxide, which have antioxidant and anti-inflammatory properties. | nih.govtandfonline.com |

| NAD(P)H:quinone oxidoreductase (NQO1) | A flavoprotein that catalyzes the two-electron reduction of quinones, protecting against redox cycling and oxidative stress. | nih.govtandfonline.comnih.gov |

| Superoxide Dismutase (SOD) | An enzyme that catalyzes the dismutation of superoxide radicals into molecular oxygen and hydrogen peroxide. | nih.govbluecal-ingredients.com |

Maintenance of Cellular Glutathione Redox State

The cellular glutathione (GSH) redox state, represented by the ratio of reduced glutathione (GSH) to its oxidized form (GSSG), is a critical indicator of cellular health and antioxidant capacity. L-ergothioneine and its metabolites, including this compound, are thought to influence this delicate balance. oup.com L-ergothioneine can modulate the cellular GSH redox state by eliminating reactive oxygen species (ROS), thereby sparing GSH. oup.com In studies with animal models, L-ergothioneine treatment has been shown to restore depleted GSH levels in tissues like the kidney and liver. nih.gov For instance, in a mouse model of cystinuria, a condition associated with oxidative stress, L-ergothioneine treatment ameliorated the decrease in GSH levels. nih.gov Furthermore, in mice with learning and memory deficits induced by D-galactose, L-ergothioneine helped maintain the GSH/GSSG ratio. bluecal-ingredients.comnih.gov The redox potential of the ergothioneine (B1671048) thiol-disulfide couple is -0.06 V, which is less negative than that of glutathione (-0.25 V), suggesting a different but complementary role in maintaining cellular redox homeostasis. mdpi.comanimbiosci.org

Protection against Oxidative Damage to Macromolecules (DNA, Proteins, Lipids)

Oxidative stress can inflict significant damage on essential cellular macromolecules, including DNA, proteins, and lipids. L-ergothioneine and its derivatives exhibit protective effects against this damage.

DNA: L-ergothioneine has been demonstrated to protect DNA from oxidative damage induced by ROS. nih.gov It can also absorb UV radiation, thereby preventing UV-induced DNA damage. nih.gov Studies have shown that pretreatment with L-ergothioneine can suppress intracellular ROS levels and protect DNA against oxidative damage in cells exposed to UVA radiation. nih.gov It has also been shown to prevent copper-induced DNA strand breakage. acs.org

Proteins: L-ergothioneine can protect proteins from oxidative damage. For example, it has been shown to inhibit protein carbonylation, a common marker of protein oxidation. nih.govacs.org

Lipids: L-ergothioneine is effective in preventing lipid peroxidation, the process where free radicals attack lipids in cell membranes, leading to cellular damage. nih.gov In animal studies, L-ergothioneine supplementation has been shown to decrease lipid peroxidation in brain tissues. bluecal-ingredients.com

Modulation of Inflammatory Pathways

Beyond its antioxidant properties, this compound, as a metabolite of L-ergothioneine, is involved in the modulation of inflammatory processes.

Inhibition of NF-κB Signaling Pathways

Nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a key transcription factor that regulates the expression of numerous genes involved in inflammation. L-ergothioneine has been shown to inhibit the activation of NF-κB. nih.gov For example, it can prevent the activation of NF-κB mediated by hydrogen peroxide and the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α). nih.govmdpi.com This inhibitory effect on NF-κB signaling contributes to the anti-inflammatory properties of L-ergothioneine. mdpi.com In some disease models, an increase in the expression of the L-ergothioneine transporter (OCTN1) is observed in response to tissue injury, which is partly mediated by NF-κB. nih.gov

Attenuation of Pro-inflammatory Cytokine Responses

The inflammatory response is characterized by the release of pro-inflammatory cytokines. L-ergothioneine has been found to attenuate the production of these signaling molecules. In various experimental models, L-ergothioneine has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and TNF-α. acs.orgmdpi.com For instance, in a mouse model of colitis, L-ergothioneine administration led to a decreasing trend in the levels of IL-6 and TNF-α in the colon. acs.org Similarly, in a rat model of acute respiratory distress syndrome, L-ergothioneine was shown to inhibit the release of IL-8. acs.org

Support of Mitochondrial Integrity and Bioenergetics

Mitochondria, the powerhouses of the cell, are a major source of endogenous ROS and are particularly vulnerable to oxidative damage. L-ergothioneine and its metabolites play a role in maintaining mitochondrial health. It has been reported that L-ergothioneine can accumulate in mitochondria and may reduce ROS production and inhibit oxidative damage to mitochondrial DNA (mtDNA). nih.gov In rats, L-ergothioneine has been shown to reduce mitochondria-specific hydrogen peroxide production in the kidney. nih.gov Furthermore, in a mouse model of cystinuria, L-ergothioneine treatment was able to restore impaired maximal mitochondrial respiratory capacity in the kidneys. nih.govtdx.cat

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| L-ergothioneine |

| Heme Oxygenase-1 |

| NAD(P)H:quinone oxidoreductase |

| Superoxide Dismutase |

| Catalase |

| Glutathione |

| Glutathione Disulfide |

| Hydrogen Peroxide |

| Tumor Necrosis Factor-alpha |

| Interleukin-6 |

| Interleukin-8 |

| D-galactose |

| Hercynine (B1221785) |

| L-ergothioneine sulfonate |

| Cysteine |

| Homocysteine |

| S-adenosylmethionine |

| Biliverdin |

| Iron |

| Carbon Monoxide |

| Copper |

| Ascorbate |

| Histidine |

| 1,10-phenanthroline |

| Dimethyl sulfoxide (B87167) |

| Mannitol |

| Protoporphyrin IX |

| Heme |

| N-methyl-d-aspartate |

| Cisplatin (B142131) |

| β-amyloid |

| 7-ketocholesterol (B24107) |

| Cyclooxygenase-2 |

| Raloxifene |

| Azathioprine (B366305) |

| 1-methyl-4-nitrothioimidazole |

| 6-thiouric acid |

| 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine |

| 1-methyl-4-phenylpyridinium |

| Dopamine (B1211576) |

| Tempol |

| Cobalt protoporphyrin |

| Dextran sodium sulfate |

Prevention of Mitochondrial ROS Accumulation

While direct studies on this compound's effect on mitochondrial reactive oxygen species (ROS) are limited, its precursor, L-ergothioneine, is known to be a potent protector of mitochondria. Mitochondria are primary sites of ROS production, making them vulnerable to oxidative damage. todayspractitioner.comnih.gov L-ergothioneine accumulates in these organelles, where it plays a crucial role in neutralizing harmful ROS. todayspractitioner.comnih.gov

Studies on human iPSC-derived dopaminergic neurons and brain endothelial cells have shown that L-ergothioneine treatment significantly reduces the accumulation of mitochondrial ROS induced by toxins like 6-hydroxydopamine (6-OHDA) and 7-ketocholesterol (7KC). nih.gov This protective effect is attributed to its ability to scavenge various reactive species. nih.gov Research indicates that cells depleted of the L-ergothioneine transporter exhibit increased mitochondrial DNA damage due to oxidative stress. nih.gov By mitigating ROS within the mitochondria, L-ergothioneine helps preserve the integrity of mitochondrial components, which is essential for cellular health. todayspractitioner.comnih.gov

Preservation of Mitochondrial Membrane Potential

The preservation of mitochondrial membrane potential (ΔΨm) is critical for proper mitochondrial function, including ATP synthesis. A decrease in ΔΨm is a hallmark of mitochondrial dysfunction and a key event in apoptotic cell death. There is currently a lack of specific research on the role of this compound in this process.

However, its parent compound, L-ergothioneine, has demonstrated a clear protective effect on ΔΨm. In studies involving neurotoxin-induced stress, L-ergothioneine treatment was shown to ameliorate the decrease in ΔΨm. preprints.org For example, in human iPSC-derived dopaminergic neurons treated with the neurotoxin 6-OHDA, L-ergothioneine helped to stabilize the mitochondrial membrane potential, counteracting the toxic effects. preprints.org Similarly, in human brain endothelial cells exposed to 7-ketocholesterol, L-ergothioneine significantly prevented the loss of mitochondrial membrane potential, underscoring its role in maintaining mitochondrial integrity under cellular stress. todayspractitioner.com

Maintenance of Cellular ATP Levels

Cellular energy, primarily in the form of adenosine (B11128) triphosphate (ATP), is largely produced through mitochondrial oxidative phosphorylation. Mitochondrial dysfunction directly impacts ATP synthesis, leading to energy depletion and cellular demise. The direct influence of this compound on ATP levels has not been extensively studied.

Conversely, L-ergothioneine has been shown to support the maintenance of cellular ATP levels, particularly under conditions of stress. By protecting mitochondria from oxidative damage and preserving their membrane potential, L-ergothioneine ensures the continued efficiency of the electron transport chain and ATP production. todayspractitioner.compreprints.org In studies where cells were exposed to toxins that induce mitochondrial dysfunction, such as 6-OHDA or 7-ketocholesterol, co-treatment with L-ergothioneine significantly attenuated the reduction in cellular ATP levels. preprints.orgmdpi.com This suggests that L-ergothioneine is crucial for preserving the bioenergetic homeostasis of the cell. todayspractitioner.commdpi.com

Cellular Stress Response and Cytoprotection

Protection against UV Radiation-Induced Cellular Damage

There is little specific information on the role of this compound in protecting against UV radiation. However, L-ergothioneine is well-documented as a photoprotective agent. It accumulates in skin cells and provides defense against UV-induced damage through multiple mechanisms. mdpi.com L-ergothioneine can directly absorb UV light, and it also functions as a potent antioxidant to neutralize the ROS generated by UV exposure. mdpi.comresearchgate.net

Research has shown that pre-treatment of human keratinocytes with L-ergothioneine protects them by inhibiting ROS production and preventing the cleavage of pro-apoptotic proteins. tandfonline.com It also helps prevent UV-induced DNA damage, such as the formation of the "common deletion" in mitochondrial DNA, a marker of photoaging. mdpi.commdpi.com Furthermore, L-ergothioneine has been found to activate the Nrf2/ARE signaling pathway, which upregulates the expression of antioxidant genes, thereby enhancing the cell's intrinsic defense system against UV-induced oxidative stress. nih.gov

| Cell Type | UV Type | L-Ergothioneine Concentration | Observed Protective Effects | Reference |

| Human Dermal Fibroblasts | UVA | 400 µM | Reduced senescence-associated β-gal staining. | tandfonline.com |

| Human Fibroblasts | UVA | 20 µM | Prevented the induction of the 4977 bp mtDNA "common deletion". | mdpi.com |

| Human Keratinocytes (HaCaT) | UVA | Not specified | Suppressed intercellular ROS levels and protected DNA against oxidative damage. | nih.gov |

| Human Keratinocytes | UVB | Not specified | Inhibited ROS production and cleavage of pro-apoptotic proteins (caspase-8, PARP). | tandfonline.com |

Mitigation of High-Glucose Induced Cytotoxicity and Cellular Senescence

While the direct effects of this compound on high-glucose-induced damage are not well-defined, its precursor, L-ergothioneine, has shown significant cytoprotective capabilities in hyperglycemic conditions. High glucose levels can induce oxidative stress, leading to cellular damage, senescence, and the development of diabetic complications. mdpi.comnih.gov

L-ergothioneine protects endothelial cells from high-glucose-induced cytotoxicity by reducing ROS production and preventing premature cell senescence. nih.govalzdiscovery.org Studies have shown this protective effect is mediated through the upregulation of sirtuin 1 (SIRT1) and sirtuin 6 (SIRT6), and the downregulation of p66Shc and NF-κB. nih.govalzdiscovery.org In neuronal cell models, L-ergothioneine also protected against damage induced by high glucose and methylglyoxal (B44143) by reducing the formation of advanced glycation endproducts (AGEs) and suppressing the pro-inflammatory NF-κB pathway. mdpi.com

| Cell Model | Stressor | L-Ergothioneine Concentration | Key Findings | Reference |

| Human Endothelial Cells | High Glucose (25 mM) | 0.5 mM | Prevented cytotoxicity, reduced ROS production and cell senescence. Upregulated SIRT1 and SIRT6. | nih.gov |

| Human Endothelial Cells | High Glucose | Not specified | Decreased ROS production and increased cell viability. | mdpi.com |

| Rat Pheochromocytoma (PC12) cells | High Glucose + Methylglyoxal | 2 µM | Attenuated cytotoxicity, reduced ROS, and decreased AGEs. | mdpi.com |

| Endothelial Cells | Superoxide Inducers (hGluc, Paraquat) | Not specified | Reduced cytotoxicity and preserved intracellular glutathione (GSH) levels. | nih.gov |

Role in Regulating Cell Division and Quiescence

The direct involvement of this compound in the regulation of cell division and quiescence is not documented. However, research into its parent compound, L-ergothioneine, suggests a role in processes related to cell cycle control and cellular aging. For instance, L-ergothioneine has been shown to mitigate telomere shortening under oxidative stress conditions. tandfonline.com Telomeres are protective caps (B75204) at the ends of chromosomes that shorten with each cell division; their critical shortening leads to cellular senescence and cessation of division. tandfonline.com

In human fibroblasts under oxidative stress, L-ergothioneine treatment resulted in longer telomeres and a reduced rate of telomere shortening. tandfonline.com It was also observed to preserve telomerase activity, the enzyme responsible for maintaining telomere length, during the exponential growth phase of cells. tandfonline.com Furthermore, in fission yeast, L-ergothioneine accumulation is noted under glucose and nitrogen starvation conditions that lead to long-term quiescence, suggesting its importance for cellular longevity and survival in non-proliferative states. annualreviews.org

Neurobiological Modulatory Roles of Ergothioneine and its Methylated Derivatives

L-ergothioneine (EGT) and its methylated derivative, this compound, exhibit significant neurobiological modulatory effects. The ability of EGT to cross the blood-brain barrier and accumulate in the brain, facilitated by the specific transporter OCTN1 (Organic Cation Transporter Novel Type-1), underscores its importance in central nervous system function. nih.govmdpi.comnih.gov Research indicates that EGT plays a crucial role in protecting the brain from various insults, including oxidative damage and neuroinflammation, and may even promote the generation of new neurons. nih.govfrontiersin.org

Neuroprotection against Excitotoxicity and Neurotoxin-Induced Injury

L-ergothioneine has demonstrated potent neuroprotective effects against a variety of toxins and excitotoxic conditions in both in vitro and in vivo models. nih.govnih.gov Its protective mechanisms are often attributed to its powerful antioxidant properties. nih.gov

N-methyl-D-aspartate (NMDA): Excitotoxicity induced by the glutamate (B1630785) agonist NMDA has been shown to be mitigated by EGT. In a rat model of retinal degeneration, EGT treatment significantly reduced the loss of retinal ganglion cells following NMDA-induced injury. alzdiscovery.orgnih.gov Cell counts revealed that NMDA treatment caused an 81% loss of ganglion cells, which was reduced to 44% in animals also treated with EGT, suggesting that antioxidants like EGT can effectively modulate glutamate-based toxicity. nih.gov Studies have confirmed that EGT protects neurons against NMDA-induced excitotoxicity. nih.govnih.govnih.govtandfonline.com

Cisplatin: The neurotoxicity associated with the chemotherapy drug cisplatin has also been shown to be counteracted by EGT. clinicaltrials.gov In vitro studies using primary cortical neurons and PC12 cells demonstrated that EGT prevented cisplatin-induced decreases in cell proliferation and inhibition of axon and dendrite growth. nih.gov In vivo studies in mice revealed that oral administration of EGT restored learning and memory deficits caused by cisplatin. nih.gov The protective mechanism appears to involve the inhibition of oxidative stress, as EGT prevented brain lipid peroxidation and restored the glutathione/glutathione disulfide ratio in cisplatin-treated mice. nih.gov

6-hydroxydopamine (6-OHDA): EGT provides protection against the neurotoxin 6-hydroxydopamine, which is commonly used to model Parkinson's disease. mdpi.compreprints.orgdntb.gov.ua Studies on immortalized hypothalamic neurons (GT1-7 cells) showed that EGT prevents 6-OHDA-induced neuronal cell death by suppressing the overproduction of reactive oxygen species (ROS). nih.govmdpi.comdntb.gov.ua This protective effect is, at least in part, dependent on its uptake into the cells via the OCTN1 transporter, as an inhibitor of this transporter, verapamil, partially abolished the cytoprotective effect. dntb.gov.uamdpi.com Furthermore, EGT was found to suppress the endoplasmic reticulum (ER) stress response triggered by 6-OHDA. nih.govmdpi.com

Table 1: Neuroprotective Effects of L-ergothioneine Against Various Neurotoxins

| Neurotoxin | Model | Key Findings | Reference(s) |

|---|---|---|---|

| N-methyl-D-aspartate (NMDA) | In vivo rat retinal model | Reduced retinal ganglion cell loss from 81% to 44%. | alzdiscovery.orgnih.gov |

| Cisplatin | In vitro (PC12, PCN cells) & In vivo (mice) | Prevented decreased cell proliferation and neurite growth; restored learning and memory deficits; inhibited brain lipid peroxidation. | nih.govbluecal-ingredients.com |

| 6-hydroxydopamine (6-OHDA) | In vitro (GT1-7, SH-SY5Y, iPSC-derived dopaminergic neurons) | Prevented neuronal cell death; suppressed ROS overproduction and ER stress; ameliorated mitochondrial dysfunction. | mdpi.compreprints.orgnih.govmdpi.com |

Attenuation of Amyloid-Beta Induced Neuronal Damage

L-ergothioneine has been shown to effectively protect against neuronal injury induced by amyloid-beta (Aβ) peptides, a key factor in the pathology of Alzheimer's disease. clinicaltrials.govnih.govresearchgate.net Studies in mice have demonstrated that oral administration of EGT can protect against Aβ-induced deficits in learning and memory. nih.gov The mechanisms underlying this protection are multifaceted.

EGT treatment has been found to significantly prevent the accumulation of Aβ in the hippocampus. bluecal-ingredients.comnih.govacs.org It also counteracts the oxidative stress induced by Aβ, as evidenced by its ability to prevent brain lipid peroxidation and maintain the ratio of reduced to oxidized glutathione. bluecal-ingredients.comnih.gov Furthermore, EGT helps restore the activity of crucial enzymes like acetylcholinesterase (AChE) and superoxide dismutase (SOD) in the brain tissues of Aβ-treated mice. bluecal-ingredients.comnih.gov In cell culture models, EGT pretreatment was shown to attenuate Aβ-induced apoptosis by eliminating peroxynitrite. bluecal-ingredients.com More recent studies suggest that EGT enhances Aβ clearance in the neuroretina, potentially through increased activity of phagocytic macrophages and improved perivascular drainage. frontiersin.orgnih.gov

Table 2: Mechanisms of L-ergothioneine in Attenuating Amyloid-Beta (Aβ) Damage

| Mechanism | Research Finding | Model System | Reference(s) |

|---|---|---|---|

| Reduced Aβ Accumulation | Significantly prevented Aβ plaque accumulation in the hippocampus and cortex. | Aβ-treated mice | bluecal-ingredients.comnih.govacs.org |

| Antioxidant Activity | Significantly reduced brain lipid peroxidation; maintained glutathione/glutathione disulfide ratio and superoxide dismutase (SOD) activity. | Aβ-treated mice | bluecal-ingredients.comnih.gov |

| Enzyme Activity Restoration | Restored acetylcholinesterase (AChE) activity. | Aβ-treated mice | bluecal-ingredients.comnih.gov |

| Apoptosis Prevention | Attenuated Aβ-induced apoptosis (cell death). | Rat pheochromocytoma (PC12) cells | clinicaltrials.govbluecal-ingredients.com |

| Enhanced Aβ Clearance | Improved clearance in the neuroretina via phagocytic macrophages and perivascular drainage. | Transgenic AD mouse model | frontiersin.orgnih.gov |

Promotion of Neurogenesis and Neuronal Maturation

Emerging evidence suggests that L-ergothioneine plays a role in promoting the birth and maturation of new neurons (neurogenesis). nih.govnih.govresearchgate.net This function is closely linked to its specific transporter, OCTN1, which is expressed in neurons, microglia, and neural stem cells. nih.gov The presence of this dedicated transport system in brain cells suggests a pivotal role for EGT in brain function. nih.gov

In vitro studies have shown that EGT benefits brain function by promoting neurogenesis and neuronal maturation. nih.govresearchgate.net The uptake of EGT by mouse neural progenitor cells promoted neuronal differentiation in an OCTN1-dependent manner. alzdiscovery.org Similarly, silencing the OCTN1 transporter in mouse neuroblastoma cells led to decreased neuronal differentiation. nih.govtandfonline.com Research in aged mouse models indicates that EGT supplementation can preserve hippocampal neurogenesis. mdpi.com This promotion of neurogenesis may be a key mechanism through which EGT exerts its neuroprotective and cognitive-enhancing effects, particularly in the context of neuronal damage. frontiersin.orgalzdiscovery.org

Impact on Learning and Memory Processes in Animal Models

L-ergothioneine has been repeatedly shown to improve learning and memory in various animal models, particularly those involving chemically induced cognitive deficits. nih.govresearchgate.netnih.gov

In a mouse model where learning and memory were impaired by D-galactose, oral supplementation with EGT led to significant improvements in information storage and cognitive flexibility. bluecal-ingredients.com EGT was found to counteract the oxidative damage caused by D-galactose by increasing the ratio of reduced to oxidized glutathione and limiting lipid peroxidation in brain tissues. bluecal-ingredients.com Similarly, in mice treated with the neurotoxin cisplatin, EGT administration significantly restored learning and memory deficits as evaluated by active and passive avoidance tests. nih.gov

Studies involving amyloid-beta (Aβ) have also highlighted EGT's cognitive benefits. Mice treated with Aβ develop learning and memory deficits, but those pretreated with EGT were spared these impairments. nih.gov In active avoidance and water maze tests, EGT significantly decreased escape latency and increased the frequency of successful avoidance in Aβ-treated mice. nih.gov Furthermore, repeated oral administration of EGT has been shown to enhance memory function in normal mice. researchgate.netjst.go.jp

Influence on Stress-Induced Behavioral Responses

L-ergothioneine has demonstrated a capacity to modulate behavioral responses to stress. It has been shown to protect against stress-induced sleep disturbances. nih.govnih.govresearchgate.net In a social defeat stress model in rats, which mimics symptoms of major depressive disorder (MDD), oral delivery of EGT significantly prevented MDD-like social avoidance and sleep abnormalities. nih.gov These findings suggest that EGT has an influence on the neurobiological pathways that govern responses to social and physiological stress.

Interactions with Endogenous Biomolecules and Signaling Pathways

The neuroprotective and modulatory effects of L-ergothioneine are mediated through its interaction with various endogenous biomolecules and signaling pathways.

As a potent antioxidant, EGT directly neutralizes several reactive oxygen and nitrogen species, including hydroxyl radicals, superoxide, and peroxynitrite. nih.gov It also chelates metal ions, which can inhibit pro-oxidant reactions. preprints.orgnih.gov

EGT's actions are critically dependent on the OCTN1 (SLC22A4) transporter , which facilitates its uptake and accumulation in brain cells. nih.govajbps.org Inhibition of this transporter abrogates the protective effects of EGT, indicating that its primary actions are intracellular. mdpi.commdpi.com

EGT has been shown to modulate several key signaling pathways:

DJ-1/Nrf2 and DJ-1/Nurr1 Pathways: In a mouse model of Parkinson's disease, EGT was found to be a key regulator of DJ-1. It restored dopamine levels by activating the DJ-1-Nurr1 axis and reduced reactive oxygen species (ROS) by regulating the DJ-1-Nrf2 pathway, thereby inhibiting oxidative stress-induced apoptosis of dopaminergic neurons. sciopen.com

PI3K/AKT/Nrf2 Signaling Pathway: In skin cells, EGT was shown to protect against UV-induced oxidative stress by activating the PI3K/AKT/Nrf2 pathway, leading to the upregulation of antioxidant genes. dovepress.com This pathway is also crucial for neuronal survival and protection.

TrkB Phosphorylation: The cognitive enhancement induced by EGT has been linked to the phosphorylation of Tropomyosin receptor kinase B (TrkB), a receptor for brain-derived neurotrophic factor (BDNF). Oral administration of EGT in mice increased the expression of phosphorylated TrkB in the hippocampus, an effect that was associated with enhanced neurogenesis and improved memory function. jst.go.jp

Metabolically, L-ergothioneine can be methylated in the body, with This compound being identified as a metabolite. nih.govwindows.netbluecal-ingredients.com The levels of this methylated form and another derivative, hercynine, are highly correlated with EGT levels in the blood and most tissues. nih.gov While the specific functions of this compound are still under investigation, its presence points to a broader metabolic pathway for ergothioneine in the body. nih.govresearchgate.net

Potential Influence on Epigenetic Methylation

This compound is a methylated derivative of L-ergothioneine, and its formation is hypothesized to occur via an intracellular transmethylation reaction potentially mediated by methyl-S-transferases. mdpi.com While direct studies on this compound's role in epigenetics are not available, the activity of its parent compound, L-ergothioneine, offers significant context.

Epigenetic methylation is a fundamental process for controlling gene expression, where DNA methyltransferases (DNMTs) transfer a methyl group from the universal donor, S-adenosylmethionine (SAM), to DNA. nih.govcd-genomics.comwjgnet.com The availability of SAM is crucial for this process. mdpi.com Research suggests that L-ergothioneine can influence the availability of SAM. nih.govpriceplow.com By scavenging reactive oxygen species (ROS), L-ergothioneine helps maintain high levels of glutathione (GSH). nih.gov Since GSH and SAM share a common intermediate, homocysteine, in their synthesis, L-ergothioneine's support of GSH levels can, in turn, support the availability of SAM for methylation reactions. nih.gov Therefore, as a direct product of L-ergothioneine metabolism, this compound exists within a cellular environment where methylation processes are actively influenced by its precursor.

Interaction with Sirtuin Pathways (e.g., SIRT1, SIRT6)

The direct interaction of this compound with sirtuin pathways has not been characterized. However, its precursor, L-ergothioneine, has been shown to modulate these critical signaling pathways involved in aging and cellular health. nih.govnih.gov Sirtuins are a family of NAD+-dependent deacetylases that regulate various biological processes, including DNA repair and oxidative stress. nih.govmdpi.comaging-us.com

Studies have demonstrated that L-ergothioneine can protect endothelial cells from damage by upregulating the expression of SIRT1 and SIRT6. oup.comnih.govresearchgate.net This protective effect was diminished when SIRT1 activity was inhibited or the SIRT6 gene was silenced, indicating a direct link between L-ergothioneine and the activity of these sirtuins. oup.comnih.govresearchgate.net In hyperglycemic conditions, L-ergothioneine's ability to upregulate SIRT1 and SIRT6 has been shown to protect against endothelial senescence. nih.govnih.govresearchgate.net Given that this compound is a metabolite of L-ergothioneine, it is present in tissues where its precursor actively modulates these sirtuin pathways. nih.gov

Table 1: Research Findings on L-ergothioneine's Influence on Cellular Pathways

| Pathway | Key Finding | Model System | Reference |

|---|---|---|---|

| Sirtuin Pathway (SIRT1/SIRT6) | Protects endothelial cells against high-glucose induced senescence through the upregulation of SIRT1 and SIRT6. | Endothelial Cells | nih.govresearchgate.net |

| Sirtuin Pathway (SIRT1/SIRT6) | The protective effect of ET against endothelial senescence was reduced when SIRT1 activity was inhibited or the SIRT6 gene was silenced. | Endothelial Cells | oup.com |

| Epigenetic Methylation | May influence epigenetic methylation by affecting the availability of S-adenosylmethionine (SAM) via its impact on glutathione (GSH) levels. | Cellular Models | nih.govpriceplow.com |

| Xenobiotic Metabolism | Can form conjugates with reactive intermediates of drugs like acetaminophen (B1664979) and diclofenac, similar to glutathione (GSH). | Human Liver Microsomes & Hepatocytes | acs.org |

| Xenobiotic Metabolism (Azathioprine) | Attenuates azathioprine-induced cytotoxicity by suppressing metabolizing enzymes and upregulating SIRT1-Nrf2 signaling. | HepaRG Liver Cells | researchgate.net |

Potential Role in Xenobiotic Metabolism

The specific role of this compound in xenobiotic metabolism remains unknown. nih.gov However, its precursor, L-ergothioneine, is increasingly recognized for its function in detoxifying foreign compounds, a role historically attributed primarily to glutathione (GSH). nih.govoup.com

Recent studies have shown that L-ergothioneine can form conjugates with reactive intermediates of various drugs, including acetaminophen and diclofenac, in a manner similar to GSH. acs.org This suggests L-ergothioneine can act as a trapping agent for reactive xenobiotic intermediates, shielding cells from their damaging effects. acs.org Furthermore, L-ergothioneine has been found to protect liver cells from the toxicity of the immunosuppressant drug azathioprine by modulating its metabolizing enzymes. researchgate.net It has been hypothesized that an enzyme system similar to glutathione-S-transferases (GSTs), which catalyze the detoxification of xenobiotics using GSH, might exist for L-ergothioneine, but this is not yet confirmed. nih.gov As a metabolite present during these processes, this compound is part of a metabolic system where its precursor plays an active role in detoxification. nih.govnih.gov

Biological Distribution and Intracellular Accumulation

Tissue-Specific Accumulation Patterns

Following its absorption and metabolism, L-ergothioneine and its derivative S-methyl-L-ergothioneine exhibit a distinct pattern of accumulation in various tissues. nih.gov The transporter OCTN1 plays a crucial role in this distribution, leading to higher concentrations in specific organs. mdpi.com

Research in mouse models has shown that L-ergothioneine and its metabolites, including this compound, are found in numerous tissues. nih.gov this compound has been detected in the liver, lung, kidney, small intestine, large intestine, eye, and brain, but was notably absent in the spleen and heart in one study. researchgate.net The liver and kidney, in particular, show significant levels. researchgate.net For instance, after administration of L-ergothioneine, levels of this compound were observed to increase in the liver and kidneys. researchgate.net

The accumulation is not static; it can be influenced by the duration of L-ergothioneine intake. Studies have demonstrated that tissue levels of this compound increase with prolonged administration of its parent compound. researchgate.net A strong correlation has been observed between the tissue concentrations of L-ergothioneine and this compound. nih.gov

Table 1: Basal Distribution of this compound in Mouse Tissues This table shows the baseline concentrations of this compound found in various tissues of control mice that had not been administered supplemental L-ergothioneine.

| Tissue | Concentration (pg/mg or pg/µl) |

| Liver | 81.23 ± 8.80 |

| Lung | 23.01 ± 1.41 |

| Kidney | 10.12 ± 1.05 |

| Small Intestine | 10.37 ± 1.25 |

| Large Intestine | 13.91 ± 1.44 |

| Eye | 12.37 ± 3.42 |

| Brain (Cortex) | 16.32 ± 1.25 |

| Whole Blood | 1.83 ± 0.30 |

| Spleen | Not Detectable |

| Heart | Not Detectable |

| Data sourced from a 2018 study on the distribution of dietary ergothioneine (B1671048) and its metabolites in mouse tissues. researchgate.net |

Subcellular Localization (e.g., Mitochondria, Nucleus)

The protective functions of L-ergothioneine are closely tied to where it resides within the cell. Research has increasingly pointed towards its accumulation in specific organelles, particularly the mitochondria. todayspractitioner.comnih.gov Mitochondria, the cell's powerhouses, are major sites of reactive oxygen species (ROS) production and are thus vulnerable to oxidative damage. nih.gov

The accumulation of L-ergothioneine within mitochondria is facilitated by the OCTN1 transporter. todayspractitioner.com While the presence of OCTN1 on the cell membrane is well-established, its localization to the mitochondria remains a subject of some debate, though evidence suggests it is present there. uoc.eduoup.com Studies using radiolabeled L-ergothioneine in rats showed that its accumulation was higher in the mitochondrial fraction than in any other subcellular compartment. nih.gov Mass spectrometry has also been used to demonstrate the direct uptake of L-ergothioneine into isolated mitochondria. uoc.edu This targeted accumulation suggests a specific role in protecting mitochondrial components, like mitochondrial DNA, from oxidative stress. nih.gov

There is also evidence to suggest that L-ergothioneine accumulates in the nucleus. mdpi.com However, the primary focus of subcellular localization studies has been on the mitochondria, given their high metabolic activity and susceptibility to oxidative damage. nih.gov

While the subcellular localization of L-ergothioneine is an active area of investigation, specific data on the precise subcellular distribution of its metabolite, this compound, is less detailed. It is plausible that its distribution would follow that of its precursor, but further research is needed to confirm its specific localization within cellular compartments like the mitochondria and nucleus.

Analytical Methodologies for Ergothioneine and S Methyl L Ergothioneine Research

Chromatographic Techniques for Separation and Quantification

Chromatography is an indispensable tool for the analysis of S-methyl-L-ergothioneine, enabling its separation from complex sample matrices. This separation is a critical prerequisite for accurate quantification, as it mitigates interference from other structurally similar compounds.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of this compound and L-ergothioneine. Its high resolving power and compatibility with various detectors make it a versatile and widely adopted method.

Reversed-Phase HPLC Applications

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is frequently employed for the separation of this compound and L-ergothioneine. In this modality, a nonpolar stationary phase, typically a C18 silica-based column, is used in conjunction with a polar mobile phase. The mobile phase often consists of an aqueous component, sometimes buffered, and an organic modifier like acetonitrile (B52724) or methanol.

Separation is achieved based on the differential partitioning of the analytes between the stationary and mobile phases. Due to the presence of an additional methyl group, this compound is more hydrophobic than L-ergothioneine, leading to a stronger interaction with the C18 stationary phase and consequently a longer retention time. The pH of the mobile phase is a critical parameter; at a pH of 9.0, both ergothioneine (B1671048) and its selenium analogue, selenoneine, have a net neutral charge, making them suitable for reversed-phase chromatography. rsc.org A study successfully used a C18 column with a mobile phase of 0.05% formic acid in water and acetonitrile to separate this compound and L-ergothioneine in urine samples. nih.govmdpi.com

Coupled Mass Spectrometry Techniques

The coupling of liquid chromatography to mass spectrometry has revolutionized the analysis of this compound, providing unparalleled sensitivity and selectivity.

Liquid Chromatography-Mass Spectrometry (LC-MS)